molecular formula C12H15N5O3 B2663135 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879460-71-6

8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2663135
CAS No.: 879460-71-6
M. Wt: 277.284
InChI Key: WXFMSCFVXKELHO-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.284. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of imidazo[1,2-a]-s-triazine nucleosides, which are structurally related to the purine analogues like 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, has been achieved. These compounds, including the guanine, guanosine, and guanosine monophosphate analogues, were tested for antiviral activity against various viruses, demonstrating moderate activity against rhinovirus at non-toxic levels Kim et al., 1978.
  • Research into the structure-activity relationships of imidazo[2,1-f]purinones as A3 adenosine receptor antagonists has extended to include various substitutions at key positions to improve potency and hydrophilicity. Docking and 3D-QSAR studies have been conducted to understand the binding disposition of these compounds Baraldi et al., 2008.

Biological Activity Evaluation

  • Studies on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary in vivo studies suggest potential antidepressant and anxiolytic effects Zagórska et al., 2016.
  • A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Preliminary pharmacological in vivo studies highlighted their potential as antidepressants and anxiolytics Zagórska et al., 2015.

Structural Insights

  • The crystal structure of a related compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, revealed typical geometry with the purine system's fused rings being planar and inclined at a specific angle. This structure provides insights into the conformational preferences and potential interaction sites of similar imidazo[2,1-f]purine derivatives Karczmarzyk et al., 1995.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-6-7(2)17-8-9(13-11(17)16(6)4-5-18)15(3)12(20)14-10(8)19/h18H,4-5H2,1-3H3,(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFMSCFVXKELHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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